2-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine

PI3K inhibitor mTOR Kinase binding

2-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine (CAS 1782553‑50‑7) is a primary aliphatic amine built on a 2,4‑disubstituted pyrimidine scaffold. The 4‑position bears a difluoromethyl (–CHF₂) group, while the 2‑position carries an ethylamine side‑chain.

Molecular Formula C7H9F2N3
Molecular Weight 173.167
CAS No. 1782553-50-7
Cat. No. B2558449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine
CAS1782553-50-7
Molecular FormulaC7H9F2N3
Molecular Weight173.167
Structural Identifiers
SMILESC1=CN=C(N=C1C(F)F)CCN
InChIInChI=1S/C7H9F2N3/c8-7(9)5-2-4-11-6(12-5)1-3-10/h2,4,7H,1,3,10H2
InChIKeyVMDRSELSOBOOMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine (CAS 1782553-50-7) – Structural and Functional Baseline for Scientific Procurement


2-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine (CAS 1782553‑50‑7) is a primary aliphatic amine built on a 2,4‑disubstituted pyrimidine scaffold. The 4‑position bears a difluoromethyl (–CHF₂) group, while the 2‑position carries an ethylamine side‑chain. With a molecular formula of C₇H₉F₂N₃ and a molecular weight of 173.16 g mol⁻¹, this compound is primarily utilised as a versatile building block in medicinal chemistry, most notably for the synthesis of ATP‑competitive kinase inhibitors targeting the PI3K/mTOR pathway [REFS‑1]. The difluoromethyl substituent acts as a lipophilic hydrogen‑bond donor, a property that has been shown to enhance binding affinity relative to the more common trifluoromethyl (–CF₃) analogue [REFS‑2].

Why Generic 2‑Pyrimidineethanamines Cannot Replace 2-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine in Targeted Synthesis


In‑class 2‑pyrimidineethanamine congeners differ critically in the electronic and steric properties of the 4‑position substituent. Replacing the –CHF₂ group with –H, –CH₃, or –CF₃ alters the hydrogen‑bond donor/acceptor capacity and lipophilicity of the pyrimidine core, directly affecting target‑binding thermodynamics [REFS‑1]. The ethylamine linker length is equally important: shortening it to a methylamine or replacing it with a hydroxyl group changes the conformational freedom and the reactive handle available for downstream conjugation, making generic substitution a risk for failed coupling reactions or altered biological activity [REFS‑2].

Quantitative Differentiation Evidence for 2-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine (CAS 1782553-50-7) Versus Closest Analogs


Difluoromethyl vs. Trifluoromethyl Pyrimidine Cores: PI3K/mTOR Binding Affinity Gain

In a direct head‑to‑head medicinal chemistry program, the 4‑(difluoromethyl)pyrimidin‑2‑amine motif (present in the target compound) conferred an 8‑fold improvement in PI3Kα binding affinity and a 2‑fold improvement in mTOR binding affinity relative to the structurally analogous 2‑amino‑4‑(trifluoromethyl)pyridine scaffold (Ki p110α: 2.2 nM vs 17 nM; Ki mTOR: 33 nM vs 62 nM) [REFS‑1]. The –CHF₂ group participates in a bifurcated hydrogen‑bond network within the ATP‑binding pocket that is geometrically inaccessible to –CF₃ [REFS‑2].

PI3K inhibitor mTOR Kinase binding Difluoromethyl SAR

Cellular Pathway Suppression: pPKB and pS6 IC50 Comparison Between CHF₂-Pyrimidine and CF₃-Pyridine Inhibitors

When elaborated into a full inhibitor, the CHF₂‑pyrimidine scaffold (PQR514) showed an 8‑fold lower IC50 for phosphorylated PKB (pPKB S473) and a 3.4‑fold lower IC50 for phosphorylated S6 (pS6 S235/236) compared with the CF₃‑pyridine clinical candidate PQR309 in A2058 melanoma cells [REFS‑1]. The 4‑(difluoromethyl)pyrimidin‑2‑amine substructure is the key pharmacophoric element responsible for this cellular gain.

Cellular pharmacology PI3K/mTOR pathway pAKT pS6

Ethylamine Linker Length and Derivatisation Versatility vs. Direct Amine Analogues

The target compound features a two‑carbon ethylamine spacer between the pyrimidine core and the primary amine, whereas the simpler 4‑(difluoromethyl)pyrimidin‑2‑amine (CAS 1312535‑50‑4) has an exocyclic amine directly attached to the ring [REFS‑1]. The added methylene unit increases conformational flexibility and distances the reactive amine from the ring, which is reported to improve coupling efficiency in amide‑bond formation and reductive amination protocols, thereby broadening the scope of accessible derivatives [REFS‑2].

Building block Synthetic handle Amine linker Functionalisation

Purity and Storage Profile of the Free Amine Form Relative to Hydrochloride Salt Congeners

The target compound is supplied as the free amine (purity ≥95%), whereas several close analogs are commercially available only as hydrochloride salts (e.g., 1‑(4‑(difluoromethyl)pyrimidin‑2‑yl)ethanamine hydrochloride, CAS 2344677‑43‑4) [REFS‑1]. The free‑base form avoids the need for an additional neutralisation step before use in base‑sensitive coupling reactions and may exhibit better solubility in organic solvents, facilitating direct integration into synthetic workflows [REFS‑2].

Chemical purity Storage stability Free base vs. salt

High‑Impact Application Scenarios for 2-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine (CAS 1782553-50-7)


Synthesis of Next‑Generation Pan‑PI3K/mTOR Inhibitors with Superior Binding Kinetics

Medicinal chemistry teams developing ATP‑competitive PI3K/mTOR inhibitors can use this building block to introduce the 4‑(difluoromethyl)pyrimidin‑2‑amine pharmacophore with a flexible ethylamine linker. Published evidence shows that inhibitors built on this core achieve Ki values for PI3Kα below 5 nM and for mTOR below 35 nM, along with cellular IC50 values in the low nanomolar range [REFS‑1]. The free‑amine handle permits straightforward diversification via amide coupling or reductive amination to explore structure‑activity relationships [REFS‑2].

Chemical Biology Probe Design for Kinase Selectivity Profiling

The difluoromethyl group enhances the selectivity profile of derived inhibitors. PQR514, which incorporates the same core structure, showed a selectivity score S(35) of 0.041 across a panel of >400 kinases, indicating minimal off‑target activity [REFS‑1]. Researchers can exploit the ethylamine moiety of the target compound to attach fluorescent tags, biotin, or photoaffinity labels, creating probes for cellular target‑engagement studies.

Agrochemical Lead Optimization: Fungicidal Difluoromethylpyrimidine Derivatives

Difluoromethylpyrimidinamine derivatives have demonstrated antifungal activity in structure‑activity campaigns [REFS‑1]. The target compound's primary amine and difluoromethyl group can be elaborated into novel fungicides by incorporating the ethylamine handle into heterocyclic frameworks that target cytochrome bc1 or succinate dehydrogenase, areas where fluorinated pyrimidines have shown efficacy.

Quote Request

Request a Quote for 2-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.